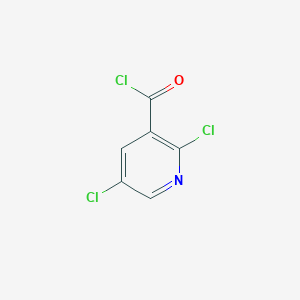

2,5-Dichloropyridine-3-carbonyl chloride

Description

The exact mass of the compound 2,5-Dichloropyridine-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichloropyridine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloropyridine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJMAKCJTSZUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384130 | |

| Record name | 2,5-dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-87-0 | |

| Record name | 2,5-Dichloro-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloropyridine-3-carbonyl chloride (CAS: 78686-87-0): Synthesis, Reactivity, and Applications

This document provides a comprehensive technical overview of 2,5-Dichloropyridine-3-carbonyl chloride, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, detail robust synthesis protocols, explore its characteristic reactivity, and highlight its significant applications in modern chemistry, particularly in the creation of high-value molecules for the pharmaceutical and agrochemical sectors.

Core Characteristics and Physicochemical Properties

2,5-Dichloropyridine-3-carbonyl chloride, also known as 2,5-Dichloronicotinoyl chloride, is a trifunctional heterocyclic compound. Its structure incorporates a pyridine ring, two chlorine substituents, and a highly reactive acyl chloride group. This unique combination of features makes it an exceptionally versatile building block. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring significantly influences the reactivity of the acyl chloride, making it a potent electrophile for a variety of coupling reactions.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 78686-87-0 | [1][2][3] |

| Molecular Formula | C₆H₂Cl₃NO | [2][3][4] |

| Molecular Weight | 210.45 g/mol | [3][4] |

| Appearance | Solid (Typical) | N/A |

| Boiling Point | 138 °C | [4] |

| Density | 1.582 g/cm³ | [4] |

| Flash Point | 116.5 °C | [4] |

| InChIKey | VRJMAKCJTSZUQR-UHFFFAOYSA-N | [2][3] |

| Solubility | Reacts with water; Soluble in many organic solvents | [1] |

Synthesis Pathway: From Cyanopyridine to Acyl Chloride

The preparation of 2,5-Dichloropyridine-3-carbonyl chloride is a multi-step process that requires careful control of reaction conditions. A common and efficient industrial route begins with 2,5-dichloro-3-cyanopyridine. The rationale for this pathway lies in the relative accessibility of the starting materials and the straightforward nature of the chemical transformations involved.

The overall synthesis workflow can be visualized as follows:

Caption: A typical two-step synthesis route for 2,5-Dichloropyridine-3-carbonyl chloride.

Step-by-Step Synthesis Protocol

Part A: Hydrolysis of 2,5-dichloro-3-cyanopyridine

The initial step involves the hydrolysis of the nitrile group (-CN) of 2,5-dichloro-3-cyanopyridine to a carboxylic acid (-COOH). This transformation can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions on the sensitive pyridine ring.[5]

-

Materials: 2,5-dichloro-3-cyanopyridine, Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v), Hydrochloric Acid (HCl) for neutralization.

-

Procedure:

-

Suspend 2,5-dichloro-3-cyanopyridine in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, causing the 2,5-dichloronicotinic acid to precipitate.

-

Collect the precipitated solid by filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

Part B: Conversion of 2,5-dichloronicotinic acid to the Acyl Chloride

This is a classic conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[6][7]

-

Materials: 2,5-dichloronicotinic acid, Thionyl chloride (SOCl₂), a high-boiling inert solvent (e.g., toluene or dichloroethane), catalytic amount of N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), charge the dried 2,5-dichloronicotinic acid and the inert solvent.

-

Add a catalytic amount of DMF. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

-

Slowly add thionyl chloride to the suspension at room temperature. An exothermic reaction may be observed.

-

Heat the mixture to reflux (typically 70-80 °C) and maintain for several hours until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).

-

Allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).

-

The resulting crude 2,5-Dichloropyridine-3-carbonyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.

-

Reactivity and Mechanistic Insights

The synthetic utility of 2,5-Dichloropyridine-3-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these transformations.

Caption: General reactivity of 2,5-Dichloropyridine-3-carbonyl chloride with common nucleophiles.

-

With Amines: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications in drug discovery for linking molecular fragments.

-

With Alcohols: Reaction with alcohols produces esters. This reaction is often catalyzed by a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

-

With Thiols: Reaction with thiols gives thioesters.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems in the presence of a Lewis acid catalyst.

The two chlorine atoms on the pyridine ring are generally less reactive towards nucleophilic substitution than the acyl chloride, allowing for selective reactions at the carbonyl group under mild conditions.

Key Applications in Drug Discovery and Agrochemicals

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Chlorinated organic compounds are also prevalent in pharmaceuticals, often enhancing properties like metabolic stability or membrane permeability.[9] 2,5-Dichloropyridine-3-carbonyl chloride leverages both these features, making it a high-value intermediate.

Pharmaceutical Applications

-

Oncology - Hdm2-p53 Interaction Inhibitors: The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells through overexpression of its negative regulator, Hdm2. Molecules that block the Hdm2-p53 interaction can restore p53's function, leading to cancer cell death (apoptosis). Derivatives synthesized from 2,5-Dichloropyridine have been investigated as scaffolds for potent Hdm2 antagonists.[10][11]

Caption: Role of derivatives in blocking the Hdm2-p53 pathway to induce apoptosis.

-

Kinase Inhibitors: It has been used in the synthesis of inhibitors for key signaling proteins like the ERK protein kinase, which is involved in cell proliferation and survival pathways often dysregulated in cancer.[11]

Agrochemical Applications

The structural motifs derived from this compound are also found in modern pesticides. 2,5-Dichloropyridine is a known precursor for agrochemicals, and its derivatives, including the acyl chloride, serve as building blocks for creating complex molecules with herbicidal or insecticidal activity.[10][12][13]

Safety, Handling, and Storage

2,5-Dichloropyridine-3-carbonyl chloride is a hazardous chemical that must be handled with appropriate precautions. It is classified as corrosive and causes severe skin burns and serious eye damage.[1][4]

| Hazard Class | GHS Statement |

| Skin Corrosion | H314: Causes severe skin burns and eye damage |

| Eye Damage | H318: Causes serious eye damage |

| Respiratory Irritation | May cause respiratory irritation |

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

The compound is moisture-sensitive. Contact with water will cause it to hydrolyze back to the carboxylic acid, releasing corrosive HCl gas.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Keep away from incompatible materials such as bases, amines, and strong reducing agents.[1]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[1]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- Simple preparation method of 2, 5-dichloropyridine.

- Preparation of isomer-free 2,5-dichloro-pyridine.

-

2,5-Dichloro-3-cyanopyridine. ChemBK. [Link]

-

2,5-Dichloropyridine. Jubilant Ingrevia. [Link]

- Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.

- Method of 3,6-dichloro-2-cyanopyridine synthesis.

-

2,5-dichloropyridine-3-carbonyl chloride. Chemspace. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. Thieme Synthesis. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

3,5-Dichloro-2-cyanopyridine. PubChem. [Link]

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

-

The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

thionyl chloride synthesis. Sciencemadness Discussion Board. [Link]

-

2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0. Molbase. [Link]

-

2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | 78686-87-0. Chemical Register. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2,5-dichloropyridine-3-carbonyl chloride - C6H2Cl3NO | CSSB00000042175 [chem-space.com]

- 3. 2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0 [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dovepress.com [dovepress.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. goldbio.com [goldbio.com]

- 12. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 13. 2,5-Dichloropyridine [jubilantingrevia.com]

An In-depth Technical Guide to 2,5-Dichloropyridine-3-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-3-carbonyl chloride, a trifunctional pyridine derivative, is a highly reactive compound of significant interest in medicinal chemistry and drug development. Its strategic placement of two chlorine atoms and a reactive acyl chloride group on the pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the chlorine substituents and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack. This inherent reactivity is harnessed by synthetic chemists to introduce the 2,5-dichloronicotinoyl moiety into a wide array of molecules, thereby modulating their biological activity. This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichloropyridine-3-carbonyl chloride, its synthesis, reactivity, and handling, with a focus on its application in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dichloropyridine-3-carbonyl chloride is paramount for its effective use in synthesis and process development. The key physical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₃NO | [1] |

| Molecular Weight | 210.45 g/mol | [1] |

| Appearance | Pale yellow low melting solid | [2] |

| Melting Point | 39-45 °C | [3] |

| Boiling Point | 138 °C | [1] |

| Density | 1.582 g/cm³ | [1] |

| Flash Point | 116.5 °C | [1] |

| Solubility | Reacts violently with water. Soluble in various aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | [4] |

| CAS Number | 78686-87-0 |

Synthesis of 2,5-Dichloropyridine-3-carbonyl chloride

The synthesis of 2,5-Dichloropyridine-3-carbonyl chloride is typically achieved from its corresponding carboxylic acid, 2,5-dichloronicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from 2,5-Dichloronicotinic Acid

This protocol outlines a representative procedure for the preparation of 2,5-Dichloropyridine-3-carbonyl chloride.

Objective: To synthesize 2,5-Dichloropyridine-3-carbonyl chloride from 2,5-dichloronicotinic acid.

Materials:

-

2,5-Dichloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous toluene (or another inert aprotic solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or another suitable drying agent), and a nitrogen inlet, add 2,5-dichloronicotinic acid and anhydrous toluene.

-

Begin stirring the suspension and add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature until the reaction is complete, as monitored by the cessation of gas evolution and TLC analysis.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to handle the volatile and corrosive byproducts appropriately.

-

The resulting crude 2,5-Dichloropyridine-3-carbonyl chloride can be purified by vacuum distillation to yield the final product.

Caption: Synthesis of 2,5-Dichloropyridine-3-carbonyl chloride.

Reactivity and Handling

2,5-Dichloropyridine-3-carbonyl chloride is a highly reactive compound and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and causes severe skin burns and eye damage.[1] Due to its reactivity with water, it should be stored under anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis to the parent carboxylic acid.

The primary mode of reactivity is nucleophilic acyl substitution at the carbonyl carbon. The compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

Reaction with Alcohols

The reaction with alcohols is typically rapid and exothermic, yielding the corresponding ester and hydrogen chloride gas.[5][6]

Caption: Ester formation from 2,5-Dichloropyridine-3-carbonyl chloride.

Reaction with Amines

The reaction with primary or secondary amines is also highly facile and results in the formation of the corresponding amide.[7][8] Typically, two equivalents of the amine are used, where one equivalent acts as the nucleophile and the second equivalent acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium salt.[9] Alternatively, an external non-nucleophilic base, such as triethylamine or pyridine, can be added to scavenge the HCl.

Caption: Amide formation from 2,5-Dichloropyridine-3-carbonyl chloride.

Expected Spectroscopic Characteristics

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group, these protons will be deshielded and appear at a downfield chemical shift, likely between 8.0 and 9.0 ppm. The coupling between these two protons would result in a doublet for each signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with six distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of 165-180 ppm.[10] The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the chlorine and carbonyl chloride substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically found at a high wavenumber, around 1750-1815 cm⁻¹.[11] Other characteristic bands will include those for C-Cl stretching and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209 (for the isotopes ³⁵Cl). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The fragmentation pattern would likely involve the loss of a chlorine radical from the acyl chloride group, followed by the loss of carbon monoxide.[12][13]

Applications in Drug Development

2,5-Dichloropyridine-3-carbonyl chloride is a valuable intermediate in the synthesis of a variety of biologically active molecules. The 2,5-dichloropyridine moiety is a common scaffold in many pharmaceutical agents. For instance, the related compound 2,5-dichloropyridine is a precursor in the synthesis of certain anti-inflammatory and antimicrobial drugs.[14] The acyl chloride functionality of the title compound provides a convenient handle for attaching this scaffold to other molecules of interest, such as amines or alcohols, to generate libraries of compounds for high-throughput screening in drug discovery programs. Its utility also extends to the agrochemical industry, where it can serve as a building block for novel pesticides.[15]

Conclusion

2,5-Dichloropyridine-3-carbonyl chloride is a highly reactive and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an attractive building block for the synthesis of novel compounds. A thorough understanding of its safe handling and storage is crucial for its effective and responsible use in the laboratory and in industrial settings. As the demand for new and more effective drugs and agrochemicals continues to grow, the importance of key intermediates like 2,5-Dichloropyridine-3-carbonyl chloride in driving innovation is set to increase.

References

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,5-dichloropyridine - 16110-09-1, C5H3Cl2N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloronicotinyl chloride. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

ChemicalBook. (n.d.). 2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for (a) choline chloride, (b) tin(ii) chloride dihydrate,.... Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,5-Dichloronicotinoyl chloride | CymitQuimica [cymitquimica.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 49609-84-9|2-Chloronicotinoyl chloride|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 1088496-56-3|2-Chloro-5-methylpyridine-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. goldbio.com [goldbio.com]

reactivity of the carbonyl chloride group on a pyridine ring

An In-depth Technical Guide to the Reactivity of the Carbonyl Chloride Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a fundamental scaffold in medicinal chemistry and materials science, can be functionalized with a carbonyl chloride group to create a highly versatile reactive intermediate. The inherent electron-withdrawing nature of the pyridine ring significantly modulates the electrophilicity of the acyl chloride, leading to a unique reactivity profile that is both synthetically useful and mechanistically intriguing. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of pyridine carbonyl chlorides, with a particular focus on the underlying principles that govern their chemical behavior. We will delve into the subtle yet profound effects of substituent position and electronic properties on reaction outcomes, offering a framework for the rational design of synthetic routes and the prediction of reactivity. Through detailed protocols, mechanistic diagrams, and curated data, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of these valuable building blocks.

Introduction: The Unique Electrophilicity of Pyridine Carbonyl Chlorides

The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon. In the case of pyridine carbonyl chlorides, the strongly electron-withdrawing nature of the pyridine ring, arising from the electronegativity of the nitrogen atom, plays a pivotal role. This effect is most pronounced when the carbonyl chloride group is at the 2- or 4-position, as the nitrogen can exert a significant resonance-withdrawing effect, in addition to its inductive effect. This heightened electrophilicity makes pyridine carbonyl chlorides more reactive than their benzoyl chloride counterparts.

However, the pyridine nitrogen also introduces a layer of complexity. As a basic site, it can be protonated or interact with Lewis acids, which can further modulate the reactivity of the acyl chloride. This dual nature—enhanced electrophilicity and the presence of a basic nitrogen—is the cornerstone of the unique chemical personality of pyridine carbonyl chlorides.

Synthesis of Pyridine Carbonyl Chlorides

The most common and direct method for the synthesis of pyridine carbonyl chlorides is the reaction of the corresponding pyridine carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most frequently employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.

General Experimental Protocol: Synthesis of Isonicotinoyl Chloride

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Dry distillation apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid.

-

Under an inert atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents).

-

Slowly heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude isonicotinoyl chloride can be purified by vacuum distillation or used directly in the subsequent reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Pyridine carbonyl chlorides are highly sensitive to moisture. An inert atmosphere prevents hydrolysis of the product back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Reflux: The reaction requires elevated temperatures to proceed at a reasonable rate.

Alternative Chlorinating Agents

While thionyl chloride is the workhorse for this transformation, other reagents can also be employed, each with its own advantages and disadvantages.

| Chlorinating Agent | Advantages | Disadvantages |

| Oxalyl Chloride ((COCl)₂) | Milder reaction conditions, volatile byproducts. | More expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Highly reactive, effective for sterically hindered acids. | Solid, can be difficult to handle; produces solid byproducts. |

Reactivity and Mechanistic Considerations

The reactions of pyridine carbonyl chlorides are dominated by nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon makes it a prime target for a wide range of nucleophiles.

General Reaction Mechanism

The general mechanism for nucleophilic acyl substitution on a pyridine carbonyl chloride proceeds through a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Common Nucleophiles

3.2.1. Alcohols (Esterification)

Pyridine carbonyl chlorides react readily with alcohols to form esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Workflow: Synthesis of Methyl Isonicotinate

Caption: Workflow for the synthesis of methyl isonicotinate.

3.2.2. Amines (Amidation)

The reaction with amines to form amides is one of the most important applications of pyridine carbonyl chlorides, particularly in drug discovery for the synthesis of bioactive molecules. The reaction is typically fast and high-yielding.

3.2.3. Water (Hydrolysis)

As mentioned, pyridine carbonyl chlorides are highly susceptible to hydrolysis. This reaction is generally considered a nuisance but can be utilized if the corresponding carboxylic acid is the desired product.

Influence of Substituent Position

The position of the carbonyl chloride group on the pyridine ring has a profound impact on its reactivity.

| Position | Electronic Effect of Nitrogen | Relative Reactivity |

| 2- (Picolinoyl chloride) | Strong inductive and resonance withdrawal | High |

| 3- (Nicotinoyl chloride) | Primarily inductive withdrawal | Moderate |

| 4- (Isonicotinoyl chloride) | Strong inductive and resonance withdrawal | Highest |

The enhanced reactivity at the 2- and 4-positions is due to the ability of the nitrogen to stabilize the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate through resonance.

Resonance Stabilization in 4-Isonicotinoyl Chloride Reaction

Caption: Synthetic route to Isoniazid.

Safety Considerations

Pyridine carbonyl chlorides are corrosive and lachrymatory. They react violently with water and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

The carbonyl chloride group on a pyridine ring is a powerful functional handle for the synthesis of a diverse array of molecules. Its heightened reactivity, governed by the electronic properties of the pyridine nitrogen, offers both opportunities and challenges. A thorough understanding of the factors influencing this reactivity is paramount for the successful design and execution of synthetic strategies. By leveraging the principles outlined in this guide, researchers can confidently employ pyridine carbonyl chlorides as versatile building blocks in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

-

Loudon, G. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 2,5-Dichloropyridine-3-carbonyl chloride

Introduction

2,5-Dichloropyridine-3-carbonyl chloride (CAS No: 78686-87-0) is a pivotal chemical intermediate, valued for its role in the synthesis of specialized chemical products, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, which features a highly electron-deficient pyridine ring and a reactive carbonyl chloride moiety, makes it a potent electrophile. This guide provides a comprehensive examination of the electronic properties that govern the electrophilicity of this compound and explores its application in key synthetic transformations. We will delve into the causality behind experimental choices for its primary reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile reagent for the construction of complex molecular frameworks.

Molecular Structure and Electronic Landscape

The pronounced reactivity of 2,5-Dichloropyridine-3-carbonyl chloride stems from a convergence of potent electron-withdrawing effects within its structure. Understanding these electronic factors is crucial for predicting its behavior and optimizing reaction conditions.

The molecule's core is a pyridine ring, which is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two chlorine substituents at the 2 and 5 positions. These halogen atoms exert a strong negative inductive effect (-I), further depleting the electron density of the aromatic ring.

The most critical feature for its electrophilicity is the carbonyl chloride group (-COCl) at the 3-position. The carbonyl carbon is subject to three powerful electron-withdrawing forces:

-

Oxygen Electronegativity: The double-bonded oxygen atom polarizes the C=O bond, creating a significant partial positive charge (δ+) on the carbonyl carbon.

-

Inductive Effect of the Acyl Chloride: The chlorine atom attached to the carbonyl group is highly electronegative and pulls electron density away from the carbon, intensifying its electrophilic character.

-

Ring Deactivation: The electron-poor 2,5-dichloropyridinyl ring acts as a powerful electron-withdrawing group, further magnifying the partial positive charge on the adjacent carbonyl carbon.

This confluence of electronic effects renders the carbonyl carbon exceptionally electrophilic and thus highly susceptible to attack by a wide range of nucleophiles.

Caption: Structure of 2,5-Dichloropyridine-3-carbonyl chloride.

Key Synthetic Transformations: Nucleophilic Acyl Substitution

The primary mode of reactivity for 2,5-Dichloropyridine-3-carbonyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. This pathway is fundamental to the synthesis of amides and esters, which are ubiquitous functional groups in medicinal chemistry.

Amide Bond Formation (Amidation)

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[2] 2,5-Dichloropyridine-3-carbonyl chloride serves as a highly efficient reagent for this purpose, readily reacting with primary and secondary amines.

Causality of Experimental Design: The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. The primary role of this base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This is critical because the accumulation of HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The use of a slight excess of the acyl chloride or the amine can be employed to ensure the complete consumption of the limiting reagent. Reactions are often initiated at 0 °C to manage the exothermic nature of the acylation, then allowed to warm to room temperature.

-

Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the desired aniline derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 2,5-Dichloropyridine-3-carbonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Ester Synthesis (Esterification)

Analogous to amide formation, 2,5-Dichloropyridine-3-carbonyl chloride reacts with alcohols to produce esters.[3] This transformation is valuable for introducing ester moieties that can act as prodrugs or modify the physicochemical properties of a molecule.

Causality of Experimental Design: Pyridine is an excellent choice of base for this reaction. Beyond its role as an acid scavenger, pyridine can act as a nucleophilic catalyst.[4] It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is even more electrophilic than the parent acyl chloride, accelerating the rate of attack by the alcohol, which is generally a weaker nucleophile than an amine.[4]

-

Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the phenol or alcohol (1.0 eq.) in anhydrous pyridine, acting as both solvent and base.

-

Reaction Initiation: Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Add 2,5-Dichloropyridine-3-carbonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Workup: Pour the reaction mixture into ice-cold 2N HCl to neutralize the excess pyridine. Extract the product with ethyl acetate.

-

Isolation and Purification: Wash the combined organic extracts with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the desired ester.

Caption: General workflow for nucleophilic acyl substitution.

Friedel-Crafts Acylation: A Carbon-Carbon Bond Forming Strategy

The Friedel-Crafts acylation is a powerful method for installing an acyl group onto an aromatic ring, forming a new carbon-carbon bond.[5][6] 2,5-Dichloropyridine-3-carbonyl chloride can serve as the electrophilic component in this reaction, enabling the synthesis of complex aryl ketones.

Mechanism and Causality: The reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[7] The Lewis acid coordinates to the chlorine atom of the carbonyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[8] This potent electrophile is then attacked by the π-electrons of an electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing ketone group onto the aromatic ring, which deactivates it towards further substitution. This is a significant advantage as it prevents poly-acylation.[9] A stoichiometric amount of the Lewis acid is necessary because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[5] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.

Caption: Mechanism of Friedel-Crafts Acylation.

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (AlCl₃, 1.2 eq.) in anhydrous dichloroethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C and add 2,5-Dichloropyridine-3-carbonyl chloride (1.0 eq.) dropwise. Stir for 15 minutes.

-

Addition of Arene: Add anisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.

-

Isolation and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Summary and Outlook

The electrophilicity of 2,5-Dichloropyridine-3-carbonyl chloride is a well-defined and powerful tool for synthetic chemists. Its reactivity is governed by a potent combination of inductive and resonance effects that create a highly electron-deficient carbonyl center. This inherent electrophilicity allows for its efficient use in fundamental synthetic transformations, including the formation of amides and esters via nucleophilic acyl substitution and the construction of aryl ketones through Friedel-Crafts acylation. For professionals in drug development and materials science, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full synthetic potential of this versatile building block to create novel and high-value chemical entities.

References

- The Role of 2,5-Dichloropyridine-3-carbonyl Chloride in Specialty Chemicals. (2025, October 26). Vertex AI Search.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- 2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0. Mol-Instincts.

- Friedel–Crafts reaction. Wikipedia.

- What defines electrophilicity in carbonyl compounds.

- Friedel–Crafts Acyl

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.

- 2,5-dichloropyridine-3-carbonyl chloride. Chemspace.

- Esterific

- Friedel-Crafts Alkylation and Acyl

- Friedel-Crafts Acyl

- Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. organic-chemistry.org [organic-chemistry.org]

The Strategic deployment of 2,5-Dichloropyridine-3-carbonyl chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of clinically successful therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of novel bioactive molecules.[2] Within this esteemed class of heterocycles, 2,5-Dichloropyridine-3-carbonyl chloride emerges as a highly versatile and reactive building block, offering medicinal chemists a powerful tool for the construction of complex molecular architectures, particularly in the realm of kinase inhibition.[3] This technical guide provides an in-depth exploration of the strategic applications of this reagent, focusing on its role in the synthesis of potent kinase inhibitors and offering practical insights into its reactivity and experimental handling.

The inherent reactivity of the acyl chloride at the C3 position, coupled with the two chlorine substituents at the C2 and C5 positions, provides a trifecta of synthetic handles for molecular elaboration. The carbonyl chloride is primed for facile amide bond formation, a ubiquitous linkage in drug molecules, while the chloro groups can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.[3] This multi-faceted reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Core Application: A Gateway to Potent Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2,5-dichloropyridine scaffold has proven to be particularly adept at targeting the ATP-binding site of various kinases.

Case Study: Synthesis of p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, and its inhibition represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[3][] 2,5-Dichloropyridine has been extensively utilized as a starting material for the synthesis of potent p38 MAPK inhibitors.[3] The 2,5-Dichloropyridine-3-carbonyl chloride derivative provides a direct and efficient route to introduce a diverse range of substituents at the 3-position via amide bond formation, a critical interaction point within the kinase hinge region.

The following schematic outlines a representative synthetic approach leveraging 2,5-Dichloropyridine-3-carbonyl chloride for the generation of a library of potential p38 MAPK inhibitors.

Caption: General synthetic workflow for kinase inhibitors.

This modular approach allows for the rapid generation of a diverse library of compounds by varying both the amine component (R-NH2) and the aryl/heteroaryl boronic acid. This systematic exploration of the structure-activity relationship (SAR) is crucial for identifying lead compounds with optimal potency and selectivity.

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step protocol for the key amide bond formation reaction, a fundamental transformation in the application of 2,5-Dichloropyridine-3-carbonyl chloride.

Protocol 1: General Procedure for the Synthesis of 2,5-dichloro-N-aryl-nicotinamides

Objective: To synthesize a 2,5-dichloro-N-aryl-nicotinamide derivative via amide bond formation.

Materials:

-

2,5-Dichloropyridine-3-carbonyl chloride

-

Substituted aniline (or other primary/secondary amine)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted aniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve 2,5-Dichloropyridine-3-carbonyl chloride (1.1 eq) in anhydrous DCM.

-

Add the solution of 2,5-Dichloropyridine-3-carbonyl chloride dropwise to the cooled amine solution over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2,5-dichloro-N-aryl-nicotinamide.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

-

Cooling to 0 °C: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize the formation of side products.

-

Base (Et3N or DIPEA): A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Washing Steps: The aqueous workup with sodium bicarbonate removes any unreacted acyl chloride and acidic byproducts, while the brine wash helps to remove residual water from the organic layer.

Data Presentation: Illustrative Biological Activity

The following table summarizes the hypothetical biological activity of a series of 2,5-dichloro-N-aryl-nicotinamide derivatives as p38 MAPK inhibitors, illustrating the impact of substituent changes on potency.

| Compound ID | R-group on Amide | C2-Aryl Substituent | p38α MAPK IC50 (nM) |

| 1a | Phenyl | 4-Fluorophenyl | 150 |

| 1b | 4-Methoxyphenyl | 4-Fluorophenyl | 85 |

| 1c | 4-Chlorophenyl | 4-Fluorophenyl | 120 |

| 1d | 4-Methoxyphenyl | Pyridin-4-yl | 60 |

| 1e | 4-Methoxyphenyl | Thiophen-2-yl | 95 |

This data is illustrative and intended to demonstrate the principles of SAR.

Visualization of a Key Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by the synthesized 2,5-dichloropyridine derivatives.

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion: A Versatile Tool for Drug Discovery

2,5-Dichloropyridine-3-carbonyl chloride stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern medicinal chemistry. Its inherent reactivity and multiple points for diversification provide a robust platform for the synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor discovery. The ability to readily form amide bonds, a key interaction motif in many drug-target complexes, combined with the potential for further elaboration at the chloro-substituted positions, ensures that this reagent will continue to be a valuable asset in the medicinal chemist's toolbox. A thorough understanding of its reactivity and the rationale behind the experimental protocols for its use will empower researchers to fully exploit its potential in the quest for new and improved medicines.

References

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Dominguez, C., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.

- Google Patents. (n.d.). CN107235906B - A group of pyrazole amide derivatives and their applications.

- Google Patents. (n.d.). US20220089599A1 - Alkynyl nicotinamide compounds as kinase inhibitors.

- Google Patents. (n.d.). WO2008086014A3 - Bis-aryl amide derivatives useful for the treatment of cancer.

-

Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Retrieved from [Link]

Sources

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalkinomics.com [chemicalkinomics.com]

A Technical Guide to 2,5-Dichloropyridine-3-carbonyl Chloride: A Core Building Block in Modern Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloropyridine-3-carbonyl chloride is a pivotal heterocyclic intermediate, distinguished by its highly reactive acid chloride functionality and a strategically halogenated pyridine ring. This combination of features makes it an exceptionally valuable building block for the synthesis of a wide range of modern agrochemicals, particularly advanced insecticides. This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and detailed application in the construction of complex active ingredients. By exploring the causality behind synthetic choices and providing validated protocols, this document serves as a comprehensive resource for scientists engaged in agrochemical research and development.

Strategic Importance of the 2,5-Dichloropyridine-3-carbonyl Moiety

The utility of 2,5-Dichloropyridine-3-carbonyl chloride in agrochemical synthesis is not coincidental; it is a result of its distinct electronic and structural properties. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The two chlorine atoms further withdraw electron density, enhancing the electrophilicity of the carbonyl carbon in the acid chloride group. This makes it an excellent acylating agent, primed for reaction with a variety of nucleophiles.

The chlorine atom at the 5-position and the carbonyl group at the 3-position are crucial for building the molecular framework of many modern insecticides.[1][2] These substituents often serve as key recognition points for biological targets within pests, such as insect nicotinic acetylcholine receptors (nAChRs) or ryanodine receptors.[1] Therefore, its structure is not merely a reactive handle but an integral part of the resulting agrochemical's bioactivity.

Synthesis and Physicochemical Characterization

The primary and most direct industrial synthesis of 2,5-Dichloropyridine-3-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 2,5-dichloronicotinic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

A general laboratory-scale procedure involves heating 2,5-dichloronicotinic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by distillation to remove excess reagent and isolate the product.[3]

Table 1: Physicochemical Properties of 2,5-Dichloropyridine-3-carbonyl chloride [4][5]

| Property | Value |

| CAS Number | 78686-87-0 |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.44 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | 2,5-dichloropyridine-3-carbonyl chloride |

Core Reactivity: The Acylation Powerhouse

The synthetic utility of 2,5-Dichloropyridine-3-carbonyl chloride is dominated by the reactivity of its acid chloride group. As a highly electrophilic center, it readily undergoes nucleophilic acyl substitution with a range of nucleophiles.

Amide Formation: The Gateway to Key Insecticides

The most significant reaction of this building block in the agrochemical industry is its condensation with primary or secondary amines to form amides. This reaction is the cornerstone for synthesizing several classes of potent insecticides.[1][6]

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation, yields the stable amide product.[7] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

Figure 2: Experimental workflow for amide synthesis.

Safety and Handling

As an acid chloride, 2,5-Dichloropyridine-3-carbonyl chloride is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage. [8][9]It is also harmful if swallowed or inhaled.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and alcohols. [8]* First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. [10][11]If inhaled, move to fresh air. [11]

Conclusion and Future Outlook

2,5-Dichloropyridine-3-carbonyl chloride has established itself as a premier building block in the agrochemical industry. Its predictable and efficient reactivity, combined with the desirable electronic properties of the dichloropyridine scaffold, allows for the streamlined synthesis of complex and highly active insecticidal molecules. As the demand for more selective and effective crop protection agents continues to grow, the strategic use of such versatile intermediates will remain critical to innovation in the field. Future research may focus on developing novel catalytic methods for its reactions or expanding its use in the synthesis of new classes of agrochemicals beyond insecticides.

References

-

2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0. (n.d.). Molbase. Retrieved January 11, 2026, from [Link]

-

All You Need to Know About 2,5-Dichloropyridine (CAS 16110-09-1). (n.d.). Hopax. Retrieved January 11, 2026, from [Link]

-

Synthesis of 2-chloropyridine-3-carbonyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

- Simple preparation method of 2, 5-dichloropyridine. (n.d.). Google Patents.

-

Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982–9986. [Link]

-

Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

2,5-dichloropyridine - 16110-09-1, C5H3Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. Retrieved January 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0 [matrix-fine-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Stability and Storage of 2,5-Dichloropyridine-3-carbonyl Chloride for Pharmaceutical and Agrochemical Synthesis

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,5-Dichloropyridine-3-carbonyl chloride (CAS No. 78686-87-0), a pivotal intermediate in the synthesis of specialized chemicals for the pharmaceutical and agrochemical industries.[1] As a highly reactive acyl chloride, its integrity is paramount to ensure the desired performance, purity, and yield in subsequent synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, degradation pathways, and the analytical methodologies required to validate its stability.

Core Chemical Stability Profile

2,5-Dichloropyridine-3-carbonyl chloride is an intrinsically reactive molecule due to the presence of the acyl chloride functional group. This reactivity, while beneficial for synthesis, also renders it susceptible to degradation, primarily through hydrolysis. The key factors governing its stability are exposure to moisture, temperature, and incompatible materials.

Moisture Sensitivity: The paramount factor influencing the stability of 2,5-Dichloropyridine-3-carbonyl chloride is its sensitivity to moisture.[2] Like all acyl chlorides, it readily reacts with water in an exothermic and vigorous reaction to yield the corresponding carboxylic acid, 2,5-dichloropyridine-3-carboxylic acid, and corrosive hydrogen chloride (HCl) gas.[1][3] This hydrolysis reaction is irreversible and represents the primary degradation pathway.

Thermal Stability: While stable at ambient temperatures when properly stored, elevated temperatures can accelerate degradation.[1] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[2]

Incompatible Materials: Contact with bases, amines, and reducing agents should be strictly avoided as they can catalyze decomposition or undergo vigorous and potentially hazardous reactions.[2]

A summary of the core chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 78686-87-0 | [2] |

| Molecular Formula | C6H2Cl3NO | [2] |

| Molecular Weight | 210.44 g/mol | [2] |

| Appearance | Pale yellow low melting solid | [4] |

| Purity | Typically >95% | [1][4] |

Mechanistic Insights into Degradation

The primary degradation pathway for 2,5-Dichloropyridine-3-carbonyl chloride is hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the dichlorinated pyridine ring.

Caption: Hydrolysis of 2,5-Dichloropyridine-3-carbonyl chloride.

The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and a proton transfer to yield the carboxylic acid and hydrogen chloride. The rate of this reaction is highly dependent on the availability of water.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 2,5-Dichloropyridine-3-carbonyl chloride, stringent storage and handling protocols are essential. These are designed to mitigate exposure to moisture and incompatible substances.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | Store in a refrigerator (2-8°C). | Reduces the rate of potential thermal degradation and slows any residual hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Displaces atmospheric moisture, minimizing hydrolysis. This is critical after the container has been opened for the first time. |

| Container | Tightly sealed, original container with a PTFE-lined cap. | Prevents moisture ingress. Avoid metal containers due to the risk of corrosion from potential HCl formation.[3] |

| Location | Store in a cool, dry, well-ventilated area away from incompatible materials.[3] | Ensures a safe storage environment and prevents accidental contact with substances that could cause decomposition. |

| Handling | All manipulations should be performed in a certified chemical fume hood under anhydrous conditions.[3] | Protects the user from corrosive and toxic fumes and prevents contamination of the material with atmospheric moisture. |

Experimental Protocols for Stability Assessment

Verifying the stability of 2,5-Dichloropyridine-3-carbonyl chloride, particularly after prolonged storage or in a new formulation, is crucial. The following are detailed methodologies for assessing its integrity.

Protocol for Stability Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to quantify the parent compound and its primary hydrolytic degradant, 2,5-dichloropyridine-3-carboxylic acid.

Objective: To determine the purity of 2,5-Dichloropyridine-3-carbonyl chloride and quantify the amount of 2,5-dichloropyridine-3-carboxylic acid present.

Materials:

-

2,5-Dichloropyridine-3-carbonyl chloride sample

-

Reference standards for 2,5-Dichloropyridine-3-carbonyl chloride and 2,5-dichloropyridine-3-carboxylic acid

-

HPLC-grade acetonitrile and water

-

HPLC-grade perchloric acid or other suitable buffer modifier

-

Aprotic solvent for sample dilution (e.g., anhydrous acetonitrile)

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with a perchloric acid modifier.[5]

-

Standard Preparation: Accurately weigh and dissolve reference standards of 2,5-Dichloropyridine-3-carbonyl chloride and 2,5-dichloropyridine-3-carboxylic acid in anhydrous acetonitrile to prepare stock solutions. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: In a fume hood, accurately weigh a sample of 2,5-Dichloropyridine-3-carbonyl chloride and dissolve it in anhydrous acetonitrile to a known concentration. Immediate analysis is crucial to minimize hydrolysis.[6]

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the calibration standards to generate a calibration curve for both the parent compound and the carboxylic acid.

-

Inject the sample solution.

-

Monitor the elution at a suitable wavelength (e.g., 200 nm).[5]

-

-

Data Analysis: Quantify the amount of 2,5-Dichloropyridine-3-carbonyl chloride and 2,5-dichloropyridine-3-carboxylic acid in the sample by comparing the peak areas to the calibration curves.

Caption: HPLC workflow for stability analysis.

Protocol for In-Situ Stability Assessment via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-invasive method for real-time monitoring of the degradation of 2,5-Dichloropyridine-3-carbonyl chloride.

Objective: To observe the rate of hydrolysis of 2,5-Dichloropyridine-3-carbonyl chloride in the presence of a known amount of water.

Materials:

-

2,5-Dichloropyridine-3-carbonyl chloride sample

-

Deuterated aprotic solvent (e.g., acetonitrile-d3)

-

Deuterium oxide (D2O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: In an NMR tube, prepare a solution of 2,5-Dichloropyridine-3-carbonyl chloride in the deuterated aprotic solvent at a known concentration.

-

Spectrometer Setup: Place the NMR tube in the spectrometer and allow the temperature to equilibrate. Acquire an initial spectrum (t=0).

-

Reaction Initiation: Using a syringe, inject a precise amount of D2O into the NMR tube. Mix quickly and immediately begin acquiring spectra at set time intervals.

-

Data Acquisition: Set up an automated experiment to collect a series of ¹H NMR spectra over the course of the reaction.

-

Data Analysis: Identify a characteristic peak for 2,5-Dichloropyridine-3-carbonyl chloride that is well-resolved from the product and solvent peaks. Integrate this peak in each spectrum. The integral is directly proportional to the concentration. Plot the natural logarithm of the integral value versus time to determine the rate of degradation.

Forced Degradation Studies

To understand the degradation pathways and identify potential degradation products under more extreme conditions, forced degradation studies are recommended, particularly during formulation development.[3][7]

Stress Conditions for Forced Degradation:

-

Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid.

-

Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide.

-

Oxidative Degradation: Treat the compound with hydrogen peroxide.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point.

-

Photolytic Degradation: Expose a solution of the compound to UV light.

Following exposure to these stress conditions, the resulting mixtures should be analyzed by a suitable stability-indicating method, such as HPLC-MS, to identify and characterize the degradation products.

Conclusion

The stability of 2,5-Dichloropyridine-3-carbonyl chloride is critically dependent on the exclusion of moisture. Proper storage under refrigerated, anhydrous, and inert conditions is essential to maintain its purity and reactivity for its intended synthetic applications. Regular analytical assessment using techniques such as HPLC is recommended to verify its integrity, especially for material that has been stored for an extended period or has been opened. By adhering to the principles and protocols outlined in this guide, researchers and developers can ensure the reliable performance of this important chemical intermediate.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Chemspace. (n.d.). 2,5-dichloropyridine-3-carbonyl chloride. Retrieved from [Link]

-

Specialty Chemicals. (2025). The Role of 2,5-Dichloropyridine-3-carbonyl Chloride in Specialty Chemicals. Retrieved from [Link]

-